

Catalposide: A Technical Guide to its Physical, Chemical, and Biological Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalposide is an iridoid glycoside, a class of secondary metabolites known for their diverse biological activities.[1] Found predominantly in plants of the Catalpa genus, such as Catalpa ovata, it has garnered significant interest for its potential therapeutic applications, particularly its anti-inflammatory properties.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of **catalposide**, detailed experimental protocols for its extraction, analysis, and biological evaluation, and a visualization of its mechanism of action.

Physical and Chemical Properties

Catalposide presents as a white to yellow crystalline powder.[3][4] Its core structure consists of a catalpol aglycone linked to a glucose molecule and esterified with p-hydroxybenzoic acid.

Table 1: General Properties of Catalposide



Property	Value	Source(s)
Molecular Formula	C22H26O12	[1][5][6]
Molecular Weight	482.4 g/mol	[1][5]
CAS Number	6736-85-2	[1][5][6]
IUPAC Name	[(1S,2S,4S,5S,6R,10S)-2- (hydroxymethyl)-10- [(2S,3R,4S,5S,6R)-3,4,5- trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxy- 3,9-dioxatricyclo[4.4.0.0 ² , ⁴]dec- 7-en-5-yl] 4-hydroxybenzoate	[2][5]
Synonyms	Catalpin, Hydroxybenzoyl catalpol	[1][2][6]

Table 2: Physicochemical Properties of Catalposide

Property	Value	Source(s)
Appearance	White to yellow solid/powder	[1][3]
Melting Point	215-216.5°C	[1]
Solubility	Soluble in water, ethanol, methanol, DMSO, pyridine. Slightly soluble in benzene, chloroform, ether.	[4][6][7]
Stability	Stable under neutral conditions. Sensitive to acidic and alkaline conditions, especially at elevated temperatures. Degradation can be promoted by most amino acids.	[4][8]
Storage	-20°C, protected from light.	[1]



Table 3: Spectroscopic Data for Catalposide

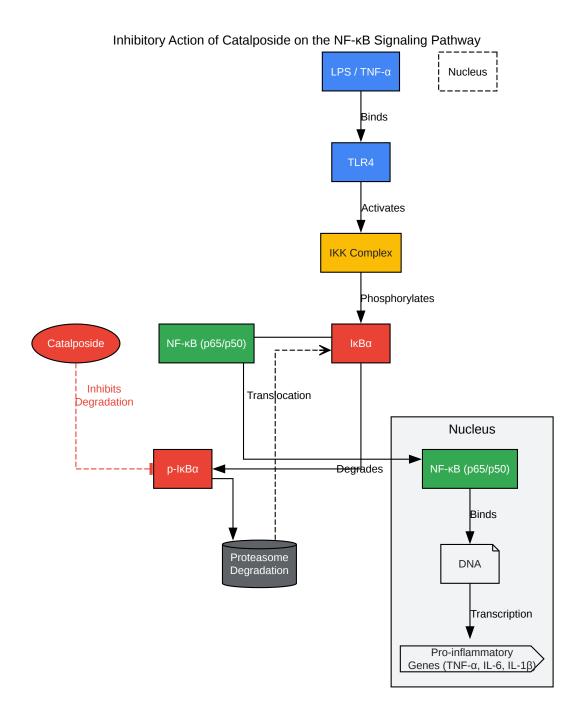
Spectroscopic Technique	Data	Source(s)
UV-Vis Absorption	λmax: 260 nm (in ethanol)	[6]
λmax: 303 nm (in sodium hydroxide)	[6]	
LC-MS	Precursor Ion: m/z 483.1497 [M+H]+	[5]
Adducts: [M+NH4]+, [M+Na]+	[5]	
¹ H NMR (in DMSO-d6)	Key signals around 2.50 ppm (solvent)	[8][9][10]
¹³ C NMR (in DMSO-d6)	Key signals around 39.51 ppm (solvent)	[8][11]

Biological Activity and Mechanism of Action

Catalposide exhibits significant anti-inflammatory properties.[2][3] Its primary mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[11] In unstimulated cells, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, allowing the p65/p50 NF-κB dimer to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences to induce the transcription of pro-inflammatory genes, including cytokines like TNF-α, Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[2][11]

Catalposide has been shown to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[2] This leads to a downstream reduction in the production of pro-inflammatory cytokines.[2][3]





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Catalposide inhibits NF-kB pathway activation.

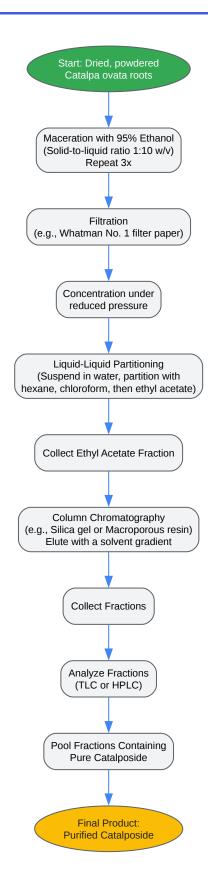




Experimental Protocols Extraction and Purification of Catalposide from Catalpa ovata

This protocol outlines a general procedure for the extraction and purification of **catalposide** from plant material.





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Workflow for **Catalposide** Extraction and Purification.



Methodology:

- Plant Material Preparation: Air-dry fresh leaves or roots of Catalpa ovata in a well-ventilated area away from direct sunlight for approximately 15 days.[1] Grind the dried material into a fine powder.[1]
- Extraction: Macerate the powdered plant material with 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v).[1] Repeat the extraction process three times to maximize the yield.[1]
- Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper.[1] Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.[10][12]
- Liquid-Liquid Partitioning: Suspend the crude extract in distilled water and perform successive partitioning in a separatory funnel with solvents of increasing polarity: n-hexane, chloroform, and ethyl acetate.[1]
- Fraction Collection: Collect the ethyl acetate fraction, which is enriched with **catalposide**, and concentrate it under reduced pressure.[1]
- Column Chromatography: Further purify the concentrated ethyl acetate fraction using column chromatography. A silica gel or macroporous resin column can be used.[9][13] Elute the column with a solvent gradient (e.g., a gradient of methanol in chloroform or ethanol in water) to separate the compounds.[9]
- Analysis and Pooling: Collect the eluted fractions and analyze them using Thin Layer
 Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the
 fractions containing pure catalposide. Pool the pure fractions and evaporate the solvent to
 obtain purified catalposide.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a validated method for the quantification of **catalposide**.

Methodology:



- Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[14]
- Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., 4.6 mm × 100 mm, 2.6 μm).[6]
 - Mobile Phase: Isocratic elution with 5% acetonitrile and 95% water containing 0.1% formic acid.[6]
 - Flow Rate: 0.4 mL/min.[6]
 - Column Temperature: 30°C.[6]
 - Detection Wavelength: 210 nm or 254 nm.[6][14]
 - Injection Volume: 10 μL.[6]
- Standard and Sample Preparation:
 - Standard Stock Solution: Prepare a stock solution of catalposide reference standard (e.g., 1 mg/mL) in methanol.
 - Working Standard Solutions: Create a series of working standards by diluting the stock solution to concentrations ranging from approximately 5 to 200 μg/mL.[14]
 - Sample Preparation: Dissolve the extracted sample in the mobile phase or methanol, centrifuge to remove particulates, and filter through a 0.22 μm syringe filter before injection.[6]
- Method Validation:
 - Linearity: Construct a calibration curve by plotting the peak area against the concentration of the working standards. The correlation coefficient (R²) should be >0.99.[14][15]
 - Precision and Accuracy: Assess intra-day and inter-day precision and accuracy by analyzing replicate injections of standards at different concentrations on the same day and on different days.[14][16]



 Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the sensitivity of the method by calculating the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[14][15]

NF-κB Inhibition Assay - Western Blot for IκBα Degradation

This protocol details the procedure to assess the effect of **catalposide** on the degradation of $I\kappa B\alpha$ in RAW 264.7 macrophage cells.

Methodology:

- · Cell Culture and Treatment:
 - Seed RAW 264.7 cells in 6-well plates at a density of approximately 1 x 10⁶ cells per well and culture overnight.[2]
 - Pre-treat the cells with various non-toxic concentrations of catalposide for 1-2 hours.
 - \circ Stimulate the cells with an NF- κ B activator, such as LPS (1 μ g/mL), for a specified time (e.g., 30-60 minutes).[2]
- Cell Lysis and Protein Quantification:
 - After treatment, wash the cells twice with ice-cold PBS.[2]
 - Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
 - Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE and Western Blotting:
 - Separate equal amounts of protein (e.g., 20-30 μg) on a 10% SDS-polyacrylamide gel.[2]
 - Transfer the separated proteins to a PVDF membrane.[7]
 - Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[7]



- Incubate the membrane with a primary antibody against IκBα overnight at 4°C.[12] Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin or GAPDH).[12]
- Wash the membrane three times with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection and Analysis:
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[7][17]
 - Quantify the band intensities and normalize the IκBα levels to the loading control.
 Compare the levels of IκBα in catalposide-treated cells to the LPS-stimulated control to determine the inhibitory effect on degradation.[12]

NF-kB Inhibition Assay - Luciferase Reporter Assay

This assay quantifies the inhibitory effect of **catalposide** on NF-kB transcriptional activity.

Methodology:

- Cell Culture and Transfection:
 - One day before transfection, seed HEK293T cells in a 96-well plate at a density of 2-3 x 10⁴ cells per well.[3][18]
 - Co-transfect the cells with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.[18] Incubate for approximately 24 hours.[3]
- Compound Treatment and Stimulation:
 - Pre-treat the transfected cells with various concentrations of **catalposide** for 1-2 hours.



- Stimulate the cells with an NF- κ B activator (e.g., 10-20 ng/mL TNF- α) for 6-8 hours.[18] Include unstimulated and vehicle-stimulated controls.
- Cell Lysis:
 - Remove the medium, wash the cells once with PBS, and add 20 μL of Passive Lysis Buffer to each well.[5]
 - Lyse the cells by gentle shaking at room temperature for 15 minutes.
- Luminescence Measurement:
 - Use a dual-luciferase assay system and a luminometer.
 - Add the firefly luciferase substrate to the cell lysate and measure the luminescence.
 - Subsequently, add the Stop & Glo® reagent (which quenches the firefly reaction and contains the substrate for Renilla luciferase) and measure the Renilla luminescence.[3]
- Data Analysis:
 - Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
 - Calculate the fold change in NF-κB activity relative to the unstimulated control and determine the percent inhibition by catalposide compared to the stimulated control.[6]

Conclusion

Catalposide is a well-characterized iridoid glycoside with defined physical and chemical properties. Its significant anti-inflammatory activity, mediated through the inhibition of the NF-κB signaling pathway, makes it a compound of high interest for further research and potential drug development. The experimental protocols provided in this guide offer a robust framework for the isolation, quantification, and biological evaluation of **catalposide**, facilitating its continued investigation in the scientific community.



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